molecular formula C9H8ClN3O B8414319 alpha-1,2,4-Triazol-1-yl-p-chloroanisole

alpha-1,2,4-Triazol-1-yl-p-chloroanisole

Cat. No. B8414319
M. Wt: 209.63 g/mol
InChI Key: VBOZZWUWPLJUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04394380

Procedure details

α-Chloro-p-chloroanisole (10.6 g) and 1,2,4-triazole (12.4 g) in acetonitrile (120 ml) were refluxed for 48 hours. After cooling to room temperature, triazole hydrochloride was filtered off and acetonitrile removed at reduced pressure to give a sticky gum which was extracted with hot petroleum ether (80°-100°) and allowed to cool slowly to give colourless prisms of the title compound.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1>C(#N)C>[N:11]1([CH2:2][O:3][C:4]2[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=2)[CH:15]=[N:14][CH:13]=[N:12]1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
ClCOC1=CC=C(C=C1)Cl
Name
Quantity
12.4 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
triazole hydrochloride was filtered off
CUSTOM
Type
CUSTOM
Details
acetonitrile removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a sticky gum which
EXTRACTION
Type
EXTRACTION
Details
was extracted with hot petroleum ether (80°-100°)
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)COC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.